molecular formula C9H13N3S B11806769 N-((2-(Methylthio)pyrimidin-5-yl)methyl)cyclopropanamine

N-((2-(Methylthio)pyrimidin-5-yl)methyl)cyclopropanamine

Cat. No.: B11806769
M. Wt: 195.29 g/mol
InChI Key: LPOLFPRQJFHCBG-UHFFFAOYSA-N
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Description

N-((2-(Methylthio)pyrimidin-5-yl)methyl)cyclopropanamine: is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This specific compound is characterized by the presence of a methylthio group at the 2-position of the pyrimidine ring and a cyclopropanamine moiety attached to the 5-position via a methyl bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(Methylthio)pyrimidin-5-yl)methyl)cyclopropanamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

    Introduction of the Methylthio Group: The methylthio group can be introduced via a nucleophilic substitution reaction using a suitable methylthio donor.

    Attachment of the Cyclopropanamine Moiety: The final step involves the alkylation of the pyrimidine ring with cyclopropanamine under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((2-(Methylthio)pyrimidin-5-yl)methyl)cyclopropanamine can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The pyrimidine ring can be reduced under catalytic hydrogenation conditions to form dihydropyrimidine derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products

    Oxidation: Sulfoxide and sulfone derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

N-((2-(Methylthio)pyrimidin-5-yl)methyl)cyclopropanamine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-((2-(Methylthio)pyrimidin-5-yl)methyl)cyclopropanamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to the modulation of various biochemical pathways, resulting in therapeutic effects such as anti-inflammatory or anticancer activities.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine
  • 2-(Methylsulfonyl)-4-(3-pyridyl)pyrimidine

Uniqueness

N-((2-(Methylthio)pyrimidin-5-yl)methyl)cyclopropanamine is unique due to the presence of the cyclopropanamine moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other pyrimidine derivatives and may contribute to its specific interactions with molecular targets.

Properties

Molecular Formula

C9H13N3S

Molecular Weight

195.29 g/mol

IUPAC Name

N-[(2-methylsulfanylpyrimidin-5-yl)methyl]cyclopropanamine

InChI

InChI=1S/C9H13N3S/c1-13-9-11-5-7(6-12-9)4-10-8-2-3-8/h5-6,8,10H,2-4H2,1H3

InChI Key

LPOLFPRQJFHCBG-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=C(C=N1)CNC2CC2

Origin of Product

United States

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